molecular formula C6H3BrN4O2 B2772795 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1416740-16-3

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B2772795
M. Wt: 243.02
InChI Key: VQKDSESFZOLVBL-UHFFFAOYSA-N
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Description

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a compound with the molecular formula C6H3BrN4O2 . It is a solid substance and is known to be a strong oxidizing agent .


Synthesis Analysis

The synthesis of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is complex and involves multiple steps . One common method involves the reduction of hydrogen, iodination, formation of amides, and cyclization . Another method involves the reaction of ethylenediamine and nitrostyrene derivatives .


Molecular Structure Analysis

The molecular structure of 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . It is a nitrogen-containing heterocyclic compound .


Chemical Reactions Analysis

As a strong oxidizing agent, 2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine can undergo oxidation reactions with many organic and inorganic substances .


Physical And Chemical Properties Analysis

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is a solid substance . It has a molecular weight of 243.02 and can be stored in an inert atmosphere at 2-8°C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

  • Pyrazines, including those related to "2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine," have been extensively investigated for their pharmacological properties. These compounds have been found to possess a wide range of pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This diversity underscores the potential of pyrazines as a foundation for developing new therapeutic agents (Ferreira & Kaiser, 2012). The synthesis of pyrazole heterocycles, including pyrazolo[1,5-a]pyrimidine scaffold, demonstrates significant biological properties and structural-activity relationships, highlighting the medicinal chemistry community's interest in these compounds for drug development (Cherukupalli et al., 2017).

Food Science

  • The Maillard reaction, a key process in food science, synthesizes pyrazines, contributing to the flavor profile of baked, roasted, and nutty foods. Research focuses on controlling pyrazines' generation to enhance desirable flavors while minimizing harmful by-products. The study outlines various strategies, including reactant modification and emerging technologies, to manage pyrazine levels in food processing (Yu et al., 2021).

Materials Science

  • Heterocyclic compounds, including pyrazines, are explored for applications in materials science, such as in the development of high-energy density materials (HEDMs). These studies focus on the synthesis, properties, and potential uses of energetic compounds containing high-nitrogen azine groups for applications in propellants, explosives, and gas generators (Yongjin & Shuhong, 2019).

Safety And Hazards

2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact and ensuring operations are conducted in a well-ventilated area . It should also be kept away from flammable substances and oxidizers to prevent dangerous reactions .

properties

IUPAC Name

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-2-9-6-5(10-4)3(1-8-6)11(12)13/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDSESFZOLVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine

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